(2-Ethylpyridin-4-yl)methanol
Overview
Description
(2-Ethylpyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
- Alcohol (ethanol), which shares some structural similarities with this compound, affects the brain’s neurons in several ways. It alters their membranes, ion channels, enzymes, and receptors. Specifically, alcohol binds directly to receptors for acetylcholine, serotonin, GABA (gamma-aminobutyric acid), and the NMDA receptors for glutamate .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)methanol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-ethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2-Ethylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Ethylpyridin-4-yl)methanal using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (2-Ethylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (2-Ethylpyridin-4-yl)methanal.
Reduction: (2-Ethylpyridin-4-yl)methane.
Substitution: (2-Ethylpyridin-4-yl)methyl chloride.
Scientific Research Applications
(2-Ethylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
(2-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Propylpyridin-4-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.
(2-Butylpyridin-4-yl)methanol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (2-Ethylpyridin-4-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl counterparts. This uniqueness can be leveraged in designing specific reactions and applications where the ethyl group provides distinct advantages.
Biological Activity
(2-Ethylpyridin-4-yl)methanol, with the chemical formula C8H11NO and CAS number 165558-78-1, is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits various properties that may be beneficial in medicinal chemistry, particularly in antimicrobial and antifungal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features an ethyl group at the 2-position of the pyridine ring and a hydroxymethyl group at the 4-position. This unique substitution pattern is believed to influence its biological activity compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially affecting bacterial cell membranes or metabolic pathways. Its structural similarity to other alcohols suggests it may interact with neuronal receptors, altering neurotransmitter dynamics.
- Enzyme Inhibition : Research indicates that derivatives of pyridine can inhibit specific kinases, including phosphatidylinositol 4-kinase IIIβ (PI4KB), which is crucial for viral replication. The positioning of substituents on the pyridine ring affects the potency and selectivity of these inhibitors .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Activity | IC50 Value | Reference |
---|---|---|
Antimicrobial | Varies | BenchChem |
PI4KB Inhibition | <20 nM | Journal of Medicinal Chemistry |
Antifungal | Moderate | BenchChem |
Case Studies
- Antiviral Screening : A study evaluated several pyridine derivatives, including this compound, for their ability to inhibit viral replication. The compound showed promising results against various RNA viruses, suggesting its potential as an antiviral agent .
- Antimicrobial Properties : In another investigation, this compound was tested against a range of bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.
Research Findings
Recent studies have explored the synthesis and modification of this compound to enhance its biological activity:
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve starting from simpler pyridine derivatives and introducing functional groups through oxidation or substitution reactions.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the ethyl group or hydroxymethyl moiety to assess changes in biological activity. Variations in these substituents can lead to compounds with enhanced potency against specific targets like PI4KB or improved antimicrobial efficacy .
Properties
IUPAC Name |
(2-ethylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRUOPWMFMXHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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